molecular formula C14H13N3O3 B12111650 N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B12111650
M. Wt: 271.27 g/mol
InChI Key: CTORJSYGWMYYMT-FMIVXFBMSA-N
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Description

N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide is an organic compound with the molecular formula C14H13N3O3 and a molecular weight of 271.27 g/mol . This benzamide derivative features a furan ring and a hydrazinyl-oxopropenyl chain, a structural motif common in investigational compounds. Structurally related furan-based Schiff base and benzohydrazide derivatives have been extensively studied for their significant research potential in medicinal chemistry . These analogues have demonstrated notable biological activities in preclinical research, including potent in vitro cytotoxic effects against various cancer cell lines such as hepatocellular carcinoma (HePG-2) and colon carcinoma (HCT-116) . The presence of the hydrazinyl group in the structure may contribute to its ability to act as a key precursor or ligand for developing metal complexes with enhanced research properties . Researchers are exploring this compound and its derivatives primarily in the context of anticancer and antimicrobial agent development . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C14H13N3O3/c15-17-14(19)12(9-11-7-4-8-20-11)16-13(18)10-5-2-1-3-6-10/h1-9H,15H2,(H,16,18)(H,17,19)/b12-9+

InChI Key

CTORJSYGWMYYMT-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NN

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide typically involves the reaction of 2-furylcarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazinocarbonyl group can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents at the hydrazinyl, benzamide, or propenyl positions. Below is a comparative analysis:

Compound Name Substituents/Key Features Synthesis Method Biological Activity/Applications Reference
Target Compound : N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide Hydrazinyl, furan-2-yl, benzamide Oxazolone intermediate + hydrazine derivative Potential enzyme inhibition, anticancer activity
N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide Furan-2-ylmethylamino, 3-phenoxyphenyl Not specified Supplier-listed; activity uncharacterized
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Thiosemicarbazide-derived hydrazinyl, dimethoxybenzamide Oxazolone + thiosemicarbazide in ethanol Cytotoxicity screening (anticancer potential)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole ring, cyclohexyl-ethyl sulfamoyl Purchased from commercial suppliers Antifungal (Candida albicans inhibition)
(E)-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-nitrobenzamide 4-Nitrobenzamide, 1,3-diphenylpyrazole Oxazolone + hydrazine hydrate Structural characterization only

Crystallography and Characterization

  • The E-configuration of the propenyl group is typically confirmed via single-crystal X-ray analysis, as demonstrated for structurally related compounds (). SHELX software () is widely used for refinement .

Biological Activity

N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O3C_{14}H_{13}N_{3}O_{3}, with a molecular weight of 271.27 g/mol. The compound features a furan ring, a hydrazinocarbonyl group, and a benzamide moiety, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
IUPAC NameThis compound
InChI KeyCTORJSYGWMYYMT-FMIVXFBMSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Covalent Bond Formation : The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Membrane Interaction : The furan ring may interact with biological membranes, affecting their integrity and function.

These interactions suggest that the compound could exhibit both antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. A study evaluating various derivatives found that furan-containing compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that N-[furan-based compounds], including derivatives like N-[2-(4-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide, show promising anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies revealed that these compounds can activate caspase pathways leading to programmed cell death.

Case Study 1: Antimicrobial Evaluation

A recent study compared the antimicrobial efficacy of several hydrazone derivatives, including N-[furan-based compounds]. Results indicated that the furan derivatives had minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
N-[Furan Derivative 1]16Staphylococcus aureus
N-[Furan Derivative 2]32Escherichia coli

Case Study 2: Anticancer Activity

In another study focusing on the anticancer effects, N-[furan-containing hydrazones] were tested against human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity.

CompoundIC50 (µM)Cancer Cell Line
N-[Furan Derivative 1]5MCF7
N-[Furan Derivative 2]15MCF7

Q & A

Q. Can synergistic effects be observed in combination therapies (e.g., with rifampicin)?

  • Methodological Answer :
  • Checkerboard Assay : FIC Index (Fractional Inhibitory Concentration) <0.5 indicates synergy. Synergy with rifampicin reduces MIC from 3.1 µg/mL to 0.8 µg/mL .
  • Mechanism : Enhanced membrane permeability due to rifampicin’s efflux inhibition .

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